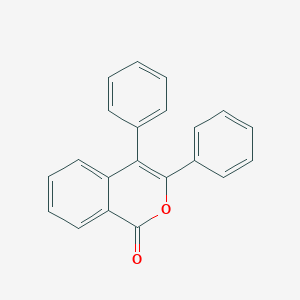

3,4-Diphenylisochromen-1-one

Description

3,4-Diphenylisochromen-1-one is a bicyclic organic compound belonging to the isochromenone family, characterized by a fused benzene and pyran-2-one ring system. The compound features two phenyl substituents at the 3- and 4-positions of the isochromenone core. The phenyl groups likely enhance lipophilicity and influence electronic properties, which may modulate reactivity and biological activity .

Properties

CAS No. |

1684-07-7 |

|---|---|

Molecular Formula |

C21H14O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

3,4-diphenylisochromen-1-one |

InChI |

InChI=1S/C21H14O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H |

InChI Key |

QBEHFSAHUYZGNQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Other CAS No. |

1684-07-7 |

Synonyms |

3,4-diphenylisochromen-1-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The isochromenone core in 3,4-Diphenylisochromen-1-one distinguishes it from diphenylamine (amine-linked aromatics) and phenalenone (tricyclic ketone) derivatives. This difference impacts electronic properties and metabolic stability . Caffeic acid’s phenylpropanoid structure confers strong antioxidant activity, whereas the isochromenone’s fused ring system may favor π-π interactions in drug binding .

Substituent Effects: The 3,4-diphenyl groups in the target compound likely enhance steric bulk compared to hydroxylated phenyl groups in caffeic acid and phenalenone derivatives. This could reduce solubility but improve membrane permeability . Diphenylamine analogs with halogen or hydroxyl substituents (e.g., thyroxine analogs) exhibit hormonal activity, suggesting that 3,4-Diphenylisochromen-1-one’s substituents could be optimized for similar targeting .

Applications :

- Caffeic acid is widely used in food and cosmetics due to its safety and antioxidant properties, whereas diphenylamine derivatives are explored in oncology. The target compound’s applications remain hypothetical but may align with kinase inhibition or antimicrobial roles, given structural parallels .

Research Findings and Implications

- Diphenylamine Analogs : Studies highlight their role in mimicking thyroid hormones, with substituent positioning critically affecting receptor binding . This suggests that 3,4-Diphenylisochromen-1-one’s phenyl groups could be modified to enhance bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.